![molecular formula C23H31N3O B5217063 (1R,2R)-1-[methyl(propyl)amino]-1'-(4-methylpyridin-2-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B5217063.png)
(1R,2R)-1-[methyl(propyl)amino]-1'-(4-methylpyridin-2-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-[methyl(propyl)amino]-1’-(4-methylpyridin-2-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-[methyl(propyl)amino]-1’-(4-methylpyridin-2-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, including the formation of the spiro structure and the introduction of functional groups. Common synthetic routes may include:
Formation of the Spiro Structure: This can be achieved through cyclization reactions where two ring systems are formed simultaneously.
Functional Group Introduction:
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to increase the efficiency of the reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-[methyl(propyl)amino]-1’-(4-methylpyridin-2-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-[methyl(propyl)amino]-1’-(4-methylpyridin-2-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry
In industry, the compound may be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (1R,2R)-1-[methyl(propyl)amino]-1’-(4-methylpyridin-2-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Such as enzymes, receptors, or ion channels.
Pathways Involved: The compound may modulate specific signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other spiro compounds with different functional groups or ring systems. Examples include:
Spiro[cyclohexane-1,3’-indoline]: A simpler spiro compound with different ring systems.
Spiro[pyrrolidine-3,3’-oxindole]: Another spiro compound with potential pharmacological applications.
Uniqueness
The uniqueness of (1R,2R)-1-[methyl(propyl)amino]-1’-(4-methylpyridin-2-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol lies in its specific functional groups and the arrangement of its spiro structure, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
(1R,2R)-1-[methyl(propyl)amino]-1'-(4-methylpyridin-2-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-4-13-25(3)21-18-7-5-6-8-19(18)23(22(21)27)10-14-26(15-11-23)20-16-17(2)9-12-24-20/h5-9,12,16,21-22,27H,4,10-11,13-15H2,1-3H3/t21-,22+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLAVQJOPBVEPK-YADHBBJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1C(C2(CCN(CC2)C3=NC=CC(=C3)C)C4=CC=CC=C14)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(C)[C@H]1[C@@H](C2(CCN(CC2)C3=NC=CC(=C3)C)C4=CC=CC=C14)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
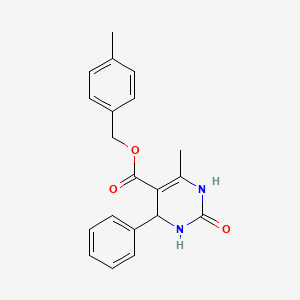
![4,4,8-trimethyl-1-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5216987.png)
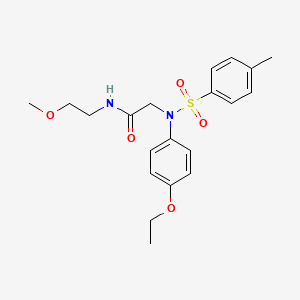
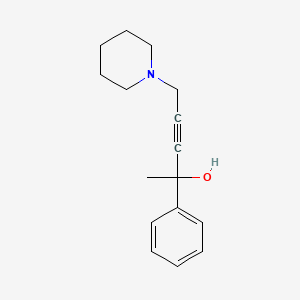
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide](/img/structure/B5217022.png)
![N-[(4-methylphenyl)methyl]-1-(3-morpholin-4-ylpropyl)-6-oxopiperidine-3-carboxamide](/img/structure/B5217028.png)
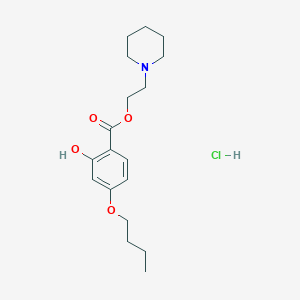
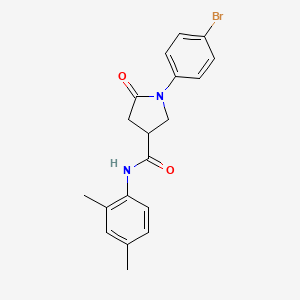
![(1S,5S,7S)-3-(2-methoxyphenyl)-7-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B5217054.png)
![2-{2-Ethoxy-4-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetic acid](/img/structure/B5217055.png)
![4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5217065.png)
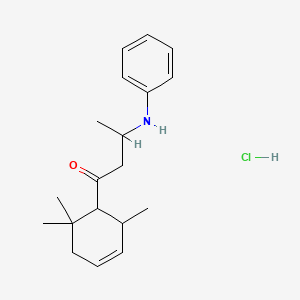
![10-benzoyl-11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5217084.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]methanamine](/img/structure/B5217088.png)
